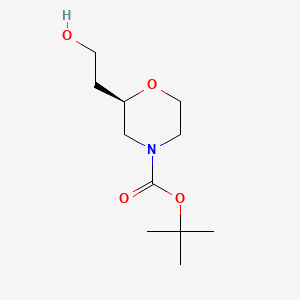
(R)-N-Boc-2-(2-hydroxyethyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-N-Boc-2-(2-hydroxyethyl)morpholine is a chemical compound that belongs to the class of morpholine derivatives. It is characterized by the presence of a morpholine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and a hydroxyethyl group. This compound is of interest in various fields of chemistry and pharmaceutical research due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-Boc-2-(2-hydroxyethyl)morpholine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the morpholine ring, which can be derived from 1,2-amino alcohols or related compounds.
Protection: The amino group of the morpholine is protected using a tert-butoxycarbonyl (Boc) group.
Hydroxyethyl Substitution: The hydroxyethyl group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of ®-N-Boc-2-(2-hydroxyethyl)morpholine follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Análisis De Reacciones Químicas
Types of Reactions
®-N-Boc-2-(2-hydroxyethyl)morpholine undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, sulfonates
Major Products
The major products formed from these reactions include oxidized morpholine derivatives, reduced morpholine derivatives, and various substituted morpholine compounds .
Aplicaciones Científicas De Investigación
®-N-Boc-2-(2-hydroxyethyl)morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Mecanismo De Acción
The mechanism of action of ®-N-Boc-2-(2-hydroxyethyl)morpholine involves its interaction with specific molecular targets. In biochemical assays, it acts as a ligand that binds to enzyme active sites, modulating their activity. The hydroxyethyl group plays a crucial role in these interactions by forming hydrogen bonds with the target molecules .
Comparación Con Compuestos Similares
Similar Compounds
4-(2-Hydroxyethyl)morpholine: Similar structure but lacks the Boc protecting group.
2-Morpholinoethanol: Similar structure but lacks the Boc protecting group and has a different substitution pattern.
Uniqueness
®-N-Boc-2-(2-hydroxyethyl)morpholine is unique due to the presence of the Boc protecting group, which provides stability and allows for selective deprotection under mild conditions. This makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Propiedades
IUPAC Name |
tert-butyl (2R)-2-(2-hydroxyethyl)morpholine-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-5-7-15-9(8-12)4-6-13/h9,13H,4-8H2,1-3H3/t9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUDVZUAUPOAVLM-SECBINFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCO[C@@H](C1)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90657764 |
Source


|
| Record name | tert-Butyl (2R)-2-(2-hydroxyethyl)morpholine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136992-21-7 |
Source


|
| Record name | tert-Butyl (2R)-2-(2-hydroxyethyl)morpholine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
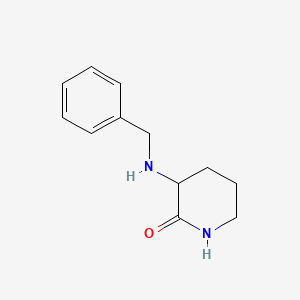
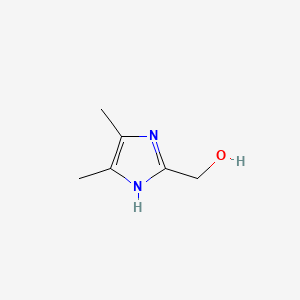
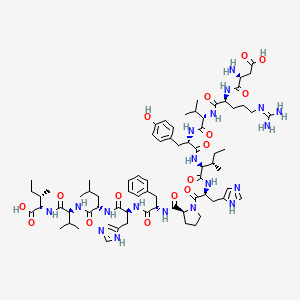
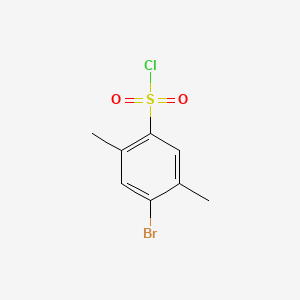

![N-[(2,3-dimethoxyphenyl)methyl]-3,4-dimethoxy-benzeneethanamine hydrochloride](/img/structure/B599587.png)

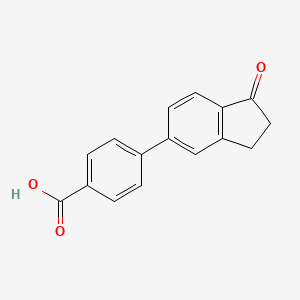
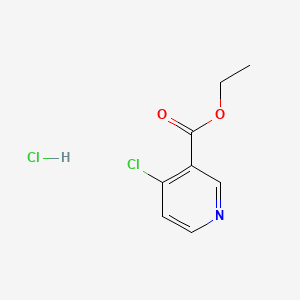
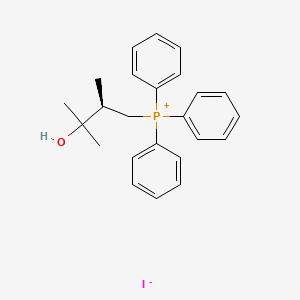
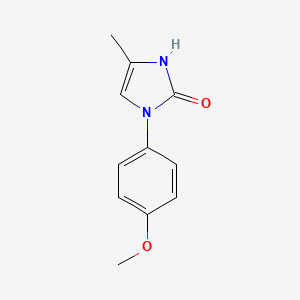
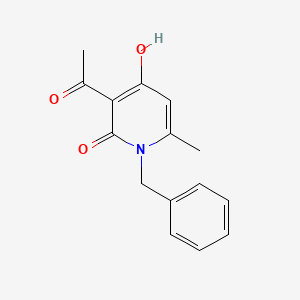
![N-(4-methoxyphenyl)-N-[4-morpholinyl(phenyl)methylene]amine](/img/structure/B599597.png)
![3-(4-Chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B599600.png)
